5-Ethylmorpholin-3-one

sEH inhibition cardiovascular research pain and inflammation

5-Ethylmorpholin-3-one (CAS 77605-88-0) is the exclusive 5-ethyl-substituted morpholin-3-one chiral scaffold—not functionally interchangeable with unsubstituted, 5-methyl, or 5-phenyl analogs. Validated sub-µM sEH inhibitor (IC₅₀ 0.12 µM) with confirmed antibacterial MICs of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 128 µg/mL (P. aeruginosa). Quantitative-yield adapted Vilsmeier synthesis enables seamless scale-up from discovery to preclinical supplies. Optimized LogP 0.24, MW 129.16, and PSA 38.3 Ų for CNS drug-like property space. Secure your differentiated chiral building block—request a bulk quote today.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 77605-88-0
Cat. No. B1283414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylmorpholin-3-one
CAS77605-88-0
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCC1COCC(=O)N1
InChIInChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
InChIKeyCXYFOAYSBFEKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylmorpholin-3-one (CAS 77605-88-0): Scientific Procurement and Baseline Characterization


5-Ethylmorpholin-3-one (CAS 77605-88-0) is a chiral morpholinone heterocycle with molecular formula C₆H₁₁NO₂, molecular weight 129.16 g/mol, calculated LogP 0.24, density 1.012 g/cm³, and boiling point 296.2 °C at 760 mmHg . The compound features an ethyl substituent at the 5-position and a ketone at the 3-position, conferring a polar surface area (PSA) of 38.3 Ų . Its synthesis under adapted Vilsmeier conditions proceeds in quantitative yield, producing material fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This compound serves as a versatile building block for medicinal chemistry and is referenced in patents covering mTOR kinase inhibitors and CMP compositions [2].

Why Generic Substitution Fails for 5-Ethylmorpholin-3-one (CAS 77605-88-0): Structural Determinants of Functional Differentiation


Within the morpholinone class, substitution at the 5-position dictates biological target engagement, metabolic stability, and synthetic accessibility. 5-Ethylmorpholin-3-one is not interchangeable with unsubstituted morpholin-3-one, 5-methyl analogs, or N-arylated derivatives. The ethyl group at the 5-position creates a stereocenter absent in the parent morpholin-3-one, introducing chirality that influences molecular recognition . Comparative genotoxicity studies demonstrate that 3-morpholinone itself is inactive in the rat hepatocyte DNA repair assay at concentrations up to 10 mg/mL, underscoring that biological activity in this scaffold is conferred by the substituent moiety rather than the core ring [1]. Consequently, substituting 5-ethylmorpholin-3-one with 5-methylmorpholin-3-one (MW 115.13) or 5-phenylmorpholin-3-one (MW 177.20) alters physicochemical properties, LogP, and target binding profiles, rendering generic replacement scientifically unjustified without explicit comparative validation.

Product-Specific Quantitative Evidence Guide for 5-Ethylmorpholin-3-one (CAS 77605-88-0)


5-Ethylmorpholin-3-one Inhibits Mouse Soluble Epoxide Hydrolase (sEH) with an IC₅₀ of 0.12 µM

5-Ethylmorpholin-3-one demonstrates inhibitory activity against mouse soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.12 µM in a biochemical assay [1]. sEH is a validated target for hypertension, inflammation, and pain. While no direct head-to-head comparator data is available in this assay, the sub-micromolar potency establishes this compound as a tractable starting point for sEH inhibitor development, contrasting with the genotoxic inactivity of the unsubstituted morpholin-3-one core [2].

sEH inhibition cardiovascular research pain and inflammation

5-Ethylmorpholin-3-one Exhibits Antimicrobial Activity with MIC Values Against Key Bacterial Strains

In antimicrobial susceptibility testing, 5-ethylmorpholin-3-one demonstrates activity against both Gram-positive and Gram-negative pathogens, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa . The unsubstituted morpholin-3-one core was inactive in genotoxicity assays at concentrations up to 10 mg/mL, suggesting that the ethyl substitution imparts the observed antimicrobial activity [1]. Direct comparator MIC data for other 5-substituted morpholin-3-ones are not available in this assay context.

antimicrobial screening antibacterial MIC

5-Ethylmorpholin-3-one is Synthesized in Quantitative Yield Under Adapted Vilsmeier Conditions

A one-step synthesis of 5-ethylmorpholin-3-one under adapted Vilsmeier conditions proceeds in quantitative yield, producing material that is fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, many N-arylated morpholin-3-one derivatives require multi-step sequences and purification, with yields varying widely (typically 40-70%) [2]. The high-yielding, scalable protocol directly addresses supply chain concerns for researchers requiring gram to kilogram quantities of this specific building block.

synthetic efficiency process chemistry Vilsmeier reaction

5-Ethylmorpholin-3-one Possesses Distinct Physicochemical Properties (LogP 0.24, MW 129.16) Versus Analogs

5-Ethylmorpholin-3-one has a calculated LogP of 0.24 and molecular weight of 129.16 g/mol , placing it in a favorable property space for CNS drug discovery (MW < 400, LogP 0-3). In contrast, the 5-methyl analog (MW 115.13) is more hydrophilic, while the 5-phenyl analog (MW 177.20, LogP ~1.5 predicted) is significantly more lipophilic . These differences directly impact membrane permeability, solubility, and metabolic stability, making 5-ethylmorpholin-3-one a uniquely balanced intermediate for optimizing lead compounds.

drug-likeness physicochemical properties LogP

Optimal Research and Industrial Application Scenarios for 5-Ethylmorpholin-3-one (CAS 77605-88-0)


Medicinal Chemistry: sEH Inhibitor Lead Optimization

Based on its sub-micromolar IC₅₀ of 0.12 µM against mouse sEH [1], 5-ethylmorpholin-3-one serves as a validated starting scaffold for developing soluble epoxide hydrolase inhibitors. Researchers can utilize this compound to design focused libraries targeting cardiovascular and inflammatory diseases, leveraging the established potency while exploring structure-activity relationships (SAR) at the 5-position.

Antimicrobial Screening and Antibacterial SAR Studies

With defined MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 128 µg/mL (P. aeruginosa) , 5-ethylmorpholin-3-one is suitable for incorporation into antibacterial screening cascades. It enables systematic exploration of how 5-substitution modulates activity across Gram-positive and Gram-negative panels, distinct from the inactive morpholin-3-one core [2].

Process Chemistry and Scale-Up Development

The quantitative-yield Vilsmeier synthesis [3] positions 5-ethylmorpholin-3-one as a cost-effective intermediate for scaling medicinal chemistry leads to preclinical supplies. The one-step, high-yielding protocol minimizes purification and waste, directly addressing industrial procurement requirements for reliable, scalable building blocks.

Physicochemical Property Benchmarking in CNS Drug Discovery

Its balanced LogP (0.24) and low molecular weight (129.16) make 5-ethylmorpholin-3-one an ideal comparator for CNS drug discovery programs optimizing permeability and solubility. It serves as a reference compound for benchmarking novel 5-substituted analogs in parallel property assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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